molecular formula C13H24N2O3S B2568902 N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide CAS No. 1797692-85-3

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide

Cat. No.: B2568902
CAS No.: 1797692-85-3
M. Wt: 288.41
InChI Key: WVPMMPJEGUQXLR-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic organic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Scientific Research Applications

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide has several applications in scientific research:

Future Directions

Azetidines have attracted major attention in organic synthesis . The considerable differences in ring-strain, geometry, and reactivity, as well as the discovery of azetidine-containing natural products, have resulted in an increased interest in this unique four-membered heterocycle . Future research directions may include further exploration of the synthesis, functionalization, and ring opening of azetidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves the reaction of cyclopentylamine with an appropriate azetidine precursor. One common method includes the use of sulfonyl azides and azetidines under controlled conditions. For instance, the reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures can yield the desired azetidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(methanesulfonyl)azetidine: Another azetidine derivative with similar reactivity but different substituents.

    Sulfonylaziridines: Three-membered ring analogs with distinct reactivity profiles.

Uniqueness

N-cyclopentyl-3-(isobutylsulfonyl)azetidine-1-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentyl and isobutylsulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopentyl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-10(2)9-19(17,18)12-7-15(8-12)13(16)14-11-5-3-4-6-11/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPMMPJEGUQXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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